Vitexilactone

Beschreibung

This compound has been reported in Tinospora crispa, Vitex negundo var. cannabifolia, and other organisms with data available.

See also: Chaste tree fruit (part of).

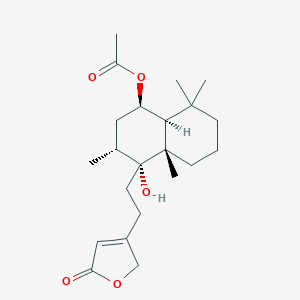

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(1R,3R,4R,4aS,8aS)-4-hydroxy-3,4a,8,8-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O5/c1-14-11-17(27-15(2)23)19-20(3,4)8-6-9-21(19,5)22(14,25)10-7-16-12-18(24)26-13-16/h12,14,17,19,25H,6-11,13H2,1-5H3/t14-,17-,19+,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBWWXAGANVJTLU-HEXLTJKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2C(CCCC2(C1(CCC3=CC(=O)OC3)O)C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]([C@@H]2[C@@]([C@]1(CCC3=CC(=O)OC3)O)(CCCC2(C)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20210164 | |

| Record name | Vitexilactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61263-49-8 | |

| Record name | Vitexilactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61263-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vitexilactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061263498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vitexilactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VITEXILACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HP9QLE96R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vitexilactone: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexilactone is a labdane-type diterpenoid, a class of natural products known for its complex chemical structures and diverse biological activities. As a plant metabolite, this compound has garnered interest for its potential as an apoptosis inducer and an antineoplastic agent[1]. This technical guide provides a comprehensive overview of the known natural sources of this compound and details the methodologies for its extraction, isolation, and purification, intended to serve as a foundational resource for researchers in natural product chemistry and drug discovery.

Natural Sources of this compound

This compound has been successfully isolated from several plant species, primarily within the Vitex genus (Lamiaceae family). The accumulation of this compound can be specific to certain parts of the plant. The primary documented sources are detailed below.

Table 1: Documented Natural Sources of this compound

| Plant Species | Family | Plant Part(s) | Reported Yield of Pure this compound | Citation(s) |

| Vitex trifolia L. | Lamiaceae | Fruits, Leaves | Data not available in the reviewed literature. | [1] |

| Vitex agnus-castus L. | Lamiaceae | Fruits | Data not available in the reviewed literature. | [1] |

| Vitex negundo L. | Lamiaceae | Leaves | Data not available in the reviewed literature. | |

| Vitex negundo var. cannabifolia | Lamiaceae | Not Specified | Data not available in the reviewed literature. | [1] |

| Tinospora crispa | Menispermaceae | Not Specified | Data not available in the reviewed literature. | [1] |

Note on Yield: While specific quantitative yields for pure this compound (e.g., in mg/kg) are not extensively reported in publicly available literature, studies on Vitex species provide data on total crude extract yields. For instance, maceration of V. trifolia leaves with ethanol has been reported to yield approximately 8.9% crude extract. These crude extracts then serve as the starting material for the multi-step purification of this compound.

Experimental Protocols: Isolation and Purification

The isolation of this compound from its natural sources is a multi-stage process involving extraction, fractionation, and high-resolution chromatographic separation. The general methodology, synthesized from protocols used for labdane diterpenoids from Vitex species, is outlined below.

Preparation of Plant Material

-

Collection and Identification: Plant material (e.g., fruits or leaves of Vitex trifolia) is collected and botanically authenticated.

-

Drying and Grinding: The material is air-dried in the shade to preserve thermolabile compounds and then coarsely powdered using a mechanical grinder to increase the surface area for efficient solvent extraction.

Solvent Extraction

The powdered plant material is subjected to exhaustive extraction to obtain a crude extract. The choice of solvent is critical and is typically based on the polarity of the target compound.

-

Recommended Solvents: Dichloromethane (DCM) and ethanol are effective solvents for extracting labdane diterpenoids like this compound.

-

Extraction Methods:

-

Maceration: The plant powder is soaked in the chosen solvent (e.g., ethanol) at room temperature for several days with periodic agitation. The process is repeated multiple times to ensure complete extraction.

-

Ultrasonication: For a more efficient extraction, the plant material is suspended in a solvent (e.g., dichloromethane) and subjected to ultrasonic waves. This technique enhances solvent penetration into the plant matrix.

-

Soxhlet Extraction: Continuous extraction in a Soxhlet apparatus can also be employed for exhaustive extraction, though the elevated temperature may not be suitable for all compounds.

-

-

Concentration: The resulting filtrates are combined and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

Fractionation of the Crude Extract

The crude extract is a complex mixture of numerous phytochemicals. A preliminary separation, or fractionation, is performed to simplify the mixture.

-

Liquid-Liquid Partitioning: The crude extract can be suspended in a water-methanol mixture and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate. Diterpenoids like this compound typically concentrate in the medium-polarity fractions (e.g., dichloromethane or ethyl acetate).

-

Silica Gel Column Chromatography (Initial): A more common approach is to subject the crude extract to open column chromatography over silica gel.

-

Stationary Phase: Silica gel (60-120 or 230-400 mesh).

-

Mobile Phase: A gradient solvent system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., Hexane -> 100% Ethyl Acetate).

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to pool those with similar profiles.

-

Chromatographic Purification

The enriched fractions from the previous step are subjected to one or more rounds of high-resolution chromatography to isolate pure this compound.

-

Method: Preparative or Semi-Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the method of choice for final purification.

-

Stationary Phase: A reversed-phase column (e.g., C18) is commonly used.

-

Mobile Phase: An isocratic or gradient system of methanol and water, or acetonitrile and water, is typically employed. The exact ratio or gradient is optimized based on analytical HPLC runs.

-

Detection: Fractions are monitored using a UV detector, and peaks corresponding to this compound are collected.

Structure Elucidation and Purity Confirmation

The identity and purity of the isolated compound are confirmed using modern spectroscopic techniques.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass and molecular formula (C₂₂H₃₄O₅ for this compound).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to elucidate the complete chemical structure and stereochemistry of the molecule. The resulting spectral data is compared with published values for this compound.

-

Purity Assessment: The purity of the final compound is assessed by analytical HPLC, typically showing a single peak under multiple detection wavelengths.

Workflow and Pathway Visualizations

The following diagrams illustrate the generalized workflow for the isolation of this compound.

Caption: Generalized workflow for the isolation and purification of this compound.

References

An In-depth Technical Guide to Vitexilactone: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexilactone is a naturally occurring labdane diterpenoid that has garnered significant interest within the scientific community for its diverse biological activities.[1] Isolated from various species of the Vitex genus, notably Vitex trifolia and Vitex agnus-castus, this compound has demonstrated potential as an antineoplastic, anti-inflammatory, and antimicrobial agent.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its underlying mechanisms of action and relevant experimental protocols.

Chemical Structure and Identifiers

This compound, with the IUPAC name [(1R,3R,4R,4aS,8aS)-4-hydroxy-3,4a,8,8-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate, is a carbobicyclic compound characterized by a labdane skeleton.[1] Its structure features a tertiary alcohol, an acetate ester, and a butenolide functional group.[1] The stereochemistry of the molecule is crucial for its biological activity.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | [(1R,3R,4R,4aS,8aS)-4-hydroxy-3,4a,8,8-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate |

| Molecular Formula | C₂₂H₃₄O₅ |

| Molecular Weight | 378.5 g/mol [1] |

| CAS Number | 61263-49-8[1] |

| Canonical SMILES | C[C@@H]1C--INVALID-LINK--OC3)O)(CCCC2(C)C)C">C@HOC(=O)C[1] |

| InChI | InChI=1S/C22H34O5/c1-14-11-17(27-15(2)23)19-20(3,4)8-6-9-21(19,5)22(14,25)10-7-16-12-18(24)26-13-16/h12,14,17,19,25H,6-11,13H2,1-5H3/t14-,17-,19+,21+,22-/m1/s1 |

| InChIKey | FBWWXAGANVJTLU-HEXLTJKYSA-N |

Physicochemical and Spectral Properties

This compound is a white crystalline powder. Its solubility and spectral characteristics are essential for its analysis and application in research.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 148-149 °C |

| Boiling Point (Predicted) | 501.5 ± 40.0 °C |

| Density (Predicted) | 1.13 ± 0.1 g/cm³ |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. |

Table 3: Spectral Data of this compound

| Spectral Data | Description |

| ¹H NMR | Data available in public databases such as PubChem.[1] |

| ¹³C NMR | Data available in public databases such as PubChem.[1] |

| IR Spectroscopy | Characteristic peaks for hydroxyl (-OH), carbonyl (C=O) of the ester and lactone groups are expected. |

| Mass Spectrometry | The fragmentation pattern can be used for structural elucidation. |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anticancer and anti-inflammatory properties being the most extensively studied.

Anticancer Activity

This compound has been identified as an apoptosis inducer and an antineoplastic agent.[1] Its anticancer effects are mediated through the induction of programmed cell death and inhibition of the cell cycle.

Apoptosis Induction: While the precise signaling cascade initiated by this compound is still under investigation, studies on the related compound Vitexin suggest the involvement of the intrinsic or mitochondrial pathway of apoptosis. This pathway is characterized by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic caspases, such as caspase-3 and caspase-9.

Cell Cycle Arrest: Lignan compounds extracted from Vitex negundo, which includes this compound, have been shown to arrest cancer cells at the G2/M phase of the cell cycle. This arrest prevents the cells from entering mitosis and ultimately leads to cell death.

Anti-inflammatory Activity

Extracts from Vitex species containing this compound have demonstrated significant anti-inflammatory effects. The proposed mechanism involves the modulation of key inflammatory signaling pathways. This compound has been shown to suppress the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK1/2, JNK, and ERK5.[3] The related compound, Vitexin, has been reported to inhibit the PI3K/Akt/mTOR signaling pathway, which is also a crucial regulator of inflammation.[4] By inhibiting these pathways, this compound can reduce the production of pro-inflammatory mediators.

Experimental Protocols

Isolation of this compound from Vitex trifolia Leaves

The following is a general protocol for the isolation of this compound, based on common phytochemical extraction and separation techniques.

Methodology:

-

Extraction: Air-dried and powdered leaves of Vitex trifolia (800 g) are extracted with ethanol (5 x 3L) at room temperature.[5] The solvent is then removed under reduced pressure to obtain the crude ethanol extract.[5]

-

Solvent Partitioning: The dry ethanol extract (60 g) is suspended in water (400 ml) and successively partitioned with petroleum ether (3 x 250 ml), ethyl acetate (3 x 250 ml), and n-butanol (3 x 150 ml).[5]

-

Fraction Selection: The ethyl acetate fraction, which typically contains compounds of intermediate polarity like this compound, is selected for further purification.

-

Chromatographic Separation: The concentrated ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

-

Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are combined and further purified by recrystallization to yield the pure compound.

Conclusion

This compound is a promising natural product with significant potential for drug development, particularly in the areas of oncology and inflammatory diseases. Its ability to induce apoptosis and cell cycle arrest in cancer cells, as well as its inhibition of key inflammatory signaling pathways, makes it a valuable lead compound for further investigation. The experimental protocols outlined in this guide provide a foundation for researchers to isolate and study this compound. Future research should focus on elucidating the specific molecular targets of this compound and conducting preclinical and clinical studies to evaluate its therapeutic efficacy and safety.

References

- 1. This compound | C22H34O5 | CID 21636178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ir.uitm.edu.my [ir.uitm.edu.my]

- 3. The Rosiglitazone-Like Effects of this compound, a Constituent from Vitex trifolia L. in 3T3-L1 Preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bipublication.com [bipublication.com]

The Biological Activity of Labdane Diterpenoids: A Technical Guide for Drug Discovery

Introduction

Labdane-type diterpenoids are a large and structurally diverse class of natural products, comprising over 10,000 different structures.[1] Biogenetically derived from four isoprene units, these bicyclic compounds are predominantly found in higher plants, particularly in families such as Lamiaceae, Asteraceae, and Zingiberaceae, but also in fungi, marine organisms, and insects.[1][2][3] For centuries, plants containing these compounds have been used in traditional medicine, and modern research has begun to validate their therapeutic potential.[2][4] Labdane diterpenoids exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antiprotozoal effects, making them a significant area of interest for drug development professionals.[1][2][5]

This technical guide provides an in-depth overview of the core biological activities of labdane diterpenoids. It summarizes key quantitative data, presents detailed experimental protocols for assessing these activities, and visualizes the underlying molecular mechanisms and experimental workflows.

Anticancer Activity

A significant body of research highlights the cytotoxic and cytostatic effects of labdane diterpenoids against various human cancer cell lines.[1][6] These compounds can inhibit cancer cell growth, regulate the cell cycle, and induce apoptosis through the modulation of key signaling pathways.[6][7]

Key Anticancer Labdane Diterpenoids

-

Andrographolide : Isolated from Andrographis paniculata, andrographolide is one of the most extensively studied labdane diterpenoids.[6] It demonstrates potent anticancer properties by inhibiting cancer cell migration and invasion, inducing apoptosis, and causing cell cycle arrest in numerous cancer types, including breast, lung, colon, and leukemia.[6][7][8][9]

-

Sclareol : This diterpene, found in Salvia sclarea, induces cell cycle arrest and apoptosis in breast cancer and leukemia cells.[6] Liposome-encapsulated sclareol has also been shown to inhibit the growth of human colon cancer xenografts in mice.[6]

-

Uasdlabdanes : A series of ent-labdane diterpenes isolated from Eupatorium aschenbornianum have shown anti-proliferative activity against a panel of human cancer cell lines, with Uasdlabdane D being particularly active against HeLa cervix cancer cells.[6]

Data Presentation: Cytotoxic Activity of Labdane Diterpenoids

The following table summarizes the quantitative cytotoxic activity of selected labdane diterpenoids against various cancer cell lines.

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

| Andrographolide | HT-29 (Colon) | IC50 | 3.7 µg/mL | [9] |

| Andrographolide | PA-1 (Ovarian) | IC50 | 3.7 µg/mL | [9] |

| Sclareol | HeLa (Cervix) | - | Concentration-dependent inhibition | [6] |

| Uasdlabdane D | HeLa (Cervix) | GI50 | 19 µM | [6] |

| Uasdlabdane D | A549 (Lung) | GI50 | 23 µM | [6] |

| Uasdlabdane D | T-47D (Breast) | GI50 | 24 µM | [6] |

| Chlorolabdane B | K-562 (Leukemia) | IC50 | 1.2 µM | [3] |

| Chlorolabdane B | MV-4-11 (Leukemia) | IC50 | 1.5 µM | [3] |

| Epoxylabdane A | K-562 (Leukemia) | IC50 | 3.7 µM | [3] |

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, making it a standard tool for screening the cytotoxic potential of natural products.[9][10]

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the labdane diterpenoid dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Visualization: Labdane-Induced Apoptosis via PI3K/Akt Pathway

Several labdane diterpenoids exert their anticancer effects by modulating the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and apoptosis.[11][12][13]

Caption: Labdane diterpenoids can induce apoptosis by inhibiting the pro-survival PI3K/Akt pathway.

Anti-inflammatory Activity

Labdane diterpenoids are potent modulators of the inflammatory response.[14][15] Their anti-inflammatory action is primarily attributed to the inhibition of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins, and the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[14][15][16][17]

Mechanisms of Anti-inflammatory Action

-

NF-κB Inhibition : Many labdanes, particularly those with a Michael acceptor moiety, can inhibit the NF-κB signaling pathway.[15] They prevent the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of inflammatory genes like iNOS and COX-2.[17][18]

-

MAPK Pathway Modulation : Certain labdanes suppress inflammation by inhibiting the phosphorylation of key MAPK proteins, including p38, JNK, and ERK.[16][19][20]

-

Nitric Oxide (NO) Reduction : A common mechanism is the inhibition of NO production in macrophages stimulated by lipopolysaccharide (LPS).[14][17]

Data Presentation: Anti-inflammatory Activity of Labdane Diterpenoids

The following table presents quantitative data on the anti-inflammatory effects of selected labdane diterpenoids.

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Calcaratarin D | RAW 264.7 | NO Production | Potent Inhibition | [18] |

| Compound from L. sibiricus | RAW 264.7 | NO Production | Potent Inhibition | [16][19] |

| Labdane Diterpenoid 4 | RAW 264.7 | NO Production | ~1-10 µM | [17] |

| Labdane Diterpenoid 11 | RAW 264.7 | NO Production | ~1-10 µM | [17] |

Experimental Protocol: Griess Assay for Nitric Oxide (NO) Production

This assay measures the concentration of nitrite (a stable metabolite of NO) in cell culture supernatants as an indicator of NO production.[21][22]

Principle: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which can be measured spectrophotometrically.

Methodology:

-

Cell Culture and Stimulation: Seed macrophages (e.g., RAW 264.7) in a 96-well plate. Pre-treat cells with various concentrations of the labdane diterpenoid for 1 hour.

-

Induction of Inflammation: Stimulate the cells with an inflammatory agent, typically lipopolysaccharide (LPS, 1 µg/mL), for 24 hours. Include untreated and LPS-only controls.

-

Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Color Development: Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite.

Visualization: Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, and its inhibition is a key mechanism for the anti-inflammatory effects of labdane diterpenoids.[15][17]

Caption: Labdane diterpenoids inhibit inflammation by blocking IKK, preventing NF-κB activation.

Antimicrobial Activity

Labdane diterpenoids have demonstrated notable activity against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[23][24][25][26] This makes them attractive candidates for the development of new antimicrobial agents, particularly in an era of increasing antibiotic resistance.[24]

Spectrum of Antimicrobial Action

-

Antibacterial Activity : Several labdanes show moderate to potent activity against Gram-positive bacteria such as Staphylococcus aureus, Bacillus subtilis, and Enterococcus faecalis.[23][25][27] For instance, 6α-malonyloxymanoyl oxide, isolated from Stemodia foliosa, was active against a panel of bacteria with MIC values in the range of 7-20 µg/mL.[23][27]

-

Antifungal Activity : Some labdanes are also effective against fungi. Sclareol is a known growth inhibitor of rust fungi.[26] Recently synthesized guanidine-functionalized labdanes showed promising action against the yeast Candida albicans.[24]

Data Presentation: Antimicrobial Activity of Labdane Diterpenoids

The table below summarizes the Minimum Inhibitory Concentration (MIC) values for several labdane diterpenoids against various microorganisms.

| Compound | Microorganism | MIC Value (µg/mL) | Reference |

| 6α-malonyloxymanoyl oxide | Staphylococcus aureus | 7-20 | [23][27] |

| 6α-malonyloxymanoyl oxide | Bacillus subtilis | 7-20 | [23][27] |

| 6α-malonyloxymanoyl oxide | Mycobacterium smegmatis | 7-20 | [23][27] |

| Labdane 66 | Enterococcus faecalis | 12.5 | [25] |

| Labdane 66 | Bacillus cereus | 3.13 | [25] |

| Labdane 68 | Enterococcus faecalis | 6.25 | [25] |

| Labdane 68 | Bacillus cereus | 6.25 | [25] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[28][29]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no growth occurs.

Methodology:

-

Preparation of Compound Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the labdane diterpenoid in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours (for bacteria) or at an appropriate temperature and duration for fungi.

-

MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which no visible growth is observed. A microplate reader can also be used to measure absorbance for a more quantitative result.[29]

Visualization: Workflow for Antimicrobial Susceptibility Testing

The process of determining the antimicrobial efficacy of a new compound follows a standardized workflow to ensure reproducible results.[28][30][31]

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.

Conclusion and Future Perspectives

Labdane diterpenoids represent a promising and versatile class of natural products with significant therapeutic potential. Their demonstrated activities against cancer, inflammation, and microbial pathogens provide a strong foundation for future drug discovery and development efforts. The structural diversity within this class allows for extensive structure-activity relationship (SAR) studies, which can guide the synthesis of novel analogues with enhanced potency and selectivity.[15][32]

Future research should focus on elucidating the precise molecular targets of these compounds, exploring their in vivo efficacy and safety profiles in relevant animal models, and optimizing their pharmacokinetic properties for clinical application. The continued investigation of labdane diterpenoids holds the key to unlocking new and effective treatments for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Labdanes of natural origin-biological activities (1981-2004) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cytotoxic Labdane Diterpenes, Norlabdane Diterpenes and Bis-Labdanic Diterpenes from the Zingiberaceae: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Advances on Natural Abietane, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action [mdpi.com]

- 7. Anti-Cancer Agent: The Labdane Diterpenoid-Andrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. anti-cancer-agent-the-labdane-diterpenoid-andrographolide - Ask this paper | Bohrium [bohrium.com]

- 9. Anti-Cancer Agent: The Labdane Diterpenoid-Andrographolide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. New labdane diterpenoids from Alpinia galanga: A new type of GLP-1 secretagogues targeting the PKA-CREB and PI3K-Akt signaling axes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Labdane diterpenes protect against anoxia/reperfusion injury in cardiomyocytes: involvement of AKT activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Labdane diterpenoids as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]

- 17. Suppression of inflammatory responses by labdane-type diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The identification of naturally occurring labdane diterpenoid calcaratarin D as a potential anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Anti-Inflammatory Activity of Labdane and Norlabdane Diterpenoids from Leonurus sibiricus Related to Modulation of MAPKs Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Methodical Approaches: The Science Behind Anti-Inflammatory Assays of Plant Extracts [plantextractwholesale.com]

- 22. arborassays.com [arborassays.com]

- 23. Antibacterial activity of labdane diterpenoids from Stemodia foliosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis and antimicrobial properties of guanidine-functionalized labdane type diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Frontiers | Antimicrobial Diterpenes: Recent Development From Natural Sources [frontiersin.org]

- 26. d-nb.info [d-nb.info]

- 27. pubs.acs.org [pubs.acs.org]

- 28. mdpi.com [mdpi.com]

- 29. integra-biosciences.com [integra-biosciences.com]

- 30. woah.org [woah.org]

- 31. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]

- 32. Novel Labdane Diterpenes-Based Synthetic Derivatives: Identification of a Bifunctional Vasodilator That Inhibits CaV1.2 and Stimulates KCa1.1 Channels - PMC [pmc.ncbi.nlm.nih.gov]

Vitexilactone: A Comprehensive Technical Guide

An In-Depth Exploration of the Discovery, Chemistry, and Biological Activity of a Promising Labdane Diterpenoid

Abstract

Vitexilactone, a labdane diterpenoid first identified in 1976, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, history, and physicochemical properties of this compound. It details the experimental protocols for its isolation and structural elucidation, summarizes its quantitative biological activities, and explores its known mechanisms of action, including its influence on key signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of natural products and their therapeutic potential.

Introduction

This compound is a naturally occurring labdane diterpenoid that has been isolated from various plant species of the Vitex genus, including Vitex agnus-castus and Vitex trifolia.[1] First characterized in 1976, this compound has been the subject of research due to its interesting biological activities, which include anti-inflammatory, anti-apoptotic, and insulin-sensitizing properties. As a member of the diterpenoid class of compounds, this compound possesses a complex chemical structure that has been elucidated through extensive spectroscopic analysis. This guide aims to consolidate the existing knowledge on this compound, providing a detailed technical resource for the scientific community.

Discovery and History

The initial discovery and characterization of this compound were first reported in 1976 by H. Taguchi.[2] In this seminal work, this compound was isolated from the leaves of Vitex cannabifolia. The elucidation of its structure as a labdane diterpenoid was a significant contribution to the field of natural product chemistry. Subsequent research has confirmed the presence of this compound in other Vitex species, such as Vitex agnus-castus and Vitex trifolia.[1] It is recognized as a plant metabolite and has been investigated for its potential as an apoptosis inducer and an antineoplastic agent.[1]

Physicochemical Properties

This compound is a carbobicyclic compound with a molecular formula of C22H34O5 and a molecular weight of 378.5 g/mol .[1] It is classified as an acetate ester, a tertiary alcohol, and a butenolide.[1]

| Property | Value | Source |

| Molecular Formula | C22H34O5 | [1] |

| Molecular Weight | 378.5 g/mol | [1] |

| IUPAC Name | [(1R,3R,4R,4aS,8aS)-4-hydroxy-3,4a,8,8-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate | [1] |

| CAS Number | 61263-49-8 | [1] |

Experimental Protocols

Isolation of this compound

While the original 1976 publication by H. Taguchi provides the foundational method, subsequent studies on the isolation of labdane diterpenoids from Vitex species have utilized column chromatography as a primary purification technique. A general protocol is outlined below:

4.1.1. Extraction:

-

Air-dried and powdered plant material (e.g., leaves or fruits of Vitex agnus-castus) is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature.

-

The solvent is then evaporated under reduced pressure to yield a crude extract.

4.1.2. Column Chromatography:

-

The crude extract is subjected to column chromatography on silica gel.

-

A gradient elution system is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar Rf values are pooled.

4.1.3. Purification:

-

The pooled fractions containing this compound are further purified by repeated column chromatography or other techniques such as preparative high-performance liquid chromatography (HPLC) until a pure compound is obtained.

-

The purity of the isolated this compound is confirmed by spectroscopic methods.

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques:

-

Infrared (IR) Spectroscopy: To identify the presence of functional groups such as hydroxyl (-OH), carbonyl (C=O) of the ester and lactone moieties.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the number and types of protons and their connectivity.

-

¹³C NMR: To determine the number and types of carbon atoms in the molecule.

-

2D NMR (e.g., COSY, HMQC, HMBC): To establish the complete connectivity of the carbon and proton skeleton.

-

Biological Activity

This compound has been investigated for a range of biological activities. The following table summarizes the available quantitative data.

| Activity | Assay/Model | Results | Source |

| Cytotoxicity | A549, HCT116, HL-60, ZR-75-30 human cancer cell lines | Inactive (IC50 > 5 µg/mL) | |

| Anti-inflammatory | Inhibition of protein denaturation | Vitexin, a related compound, showed 54.2% inhibition. | [3] |

| Anti-inflammatory | Proteinase inhibition | Vitexin showed 57.8% inhibition at 500µg/ml. | [3] |

| Nephroprotective | Cisplatin-induced nephrotoxicity in rats | Reduced serum toxicity markers and increased antioxidant activity. | [4] |

| Anti-apoptotic | Cisplatin-induced nephrotoxicity in rats | Reduced the expression of caspase-3. | [4] |

Signaling Pathways and Mechanism of Action

This compound has been shown to modulate several key signaling pathways, which likely underlies its observed biological effects.

PI3K/Akt and MAPK Signaling Pathways

Research suggests that this compound may exert its effects through the modulation of the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) signaling pathways. It has been observed to suppress the phosphorylation of ERK1/2 and JNK, which are key components of the MAPK pathway. This inhibition may contribute to its anti-inflammatory and other cellular effects.

Caption: this compound's inhibitory effect on the MAPK signaling pathway.

Apoptosis Signaling Pathway

This compound has demonstrated anti-apoptotic effects in the context of cisplatin-induced nephrotoxicity.[4] It achieves this by reducing the expression of caspase-3, a key executioner caspase in the apoptotic cascade.

Caption: this compound's inhibition of the apoptotic pathway.

Experimental Workflows

Bioactivity-Guided Isolation Workflow

The isolation of this compound and other bioactive compounds from Vitex species often follows a bioactivity-guided fractionation approach.

Caption: Workflow for bioactivity-guided isolation of this compound.

Conclusion

This compound, a labdane diterpenoid from the Vitex genus, presents a compelling profile for further scientific investigation. Its discovery in 1976 opened the door to exploring its biological activities, which include anti-inflammatory and anti-apoptotic effects. This technical guide has provided a detailed overview of the historical context, physicochemical properties, and experimental methodologies related to this compound. The elucidation of its impact on key signaling pathways, such as the MAPK and apoptotic pathways, offers a foundation for understanding its mechanism of action. While the currently available quantitative data on its biological activity is limited, the information presented herein serves as a robust starting point for future research aimed at fully characterizing the therapeutic potential of this intriguing natural product. Further studies are warranted to expand the quantitative biological data and to explore its efficacy in various preclinical models.

References

Vitex trifolia secondary metabolites

An In-depth Technical Guide to the Secondary Metabolites of Vitex trifolia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitex trifolia L., a member of the Lamiaceae family, is a versatile medicinal shrub with a rich history in traditional medicine across Asia and Africa.[1] Various parts of the plant, including its leaves, fruits, and roots, are utilized for their therapeutic properties against a wide range of ailments, such as inflammation, pain, respiratory disorders, and cancer.[2][3] Modern phytochemical investigations have revealed a diverse array of secondary metabolites, with terpenoids and flavonoids being the most prominent bioactive constituents.[1] This technical guide provides a comprehensive overview of the key secondary metabolites isolated from Vitex trifolia, their quantitative analysis, detailed experimental protocols for their study, and an exploration of their mechanisms of action through various signaling pathways.

Major Classes of Secondary Metabolites

Over 180 secondary metabolites have been identified from various parts of V. trifolia. The primary classes include:

-

Terpenoids: This is the most significant class, encompassing monoterpenes, sesquiterpenes, diterpenes (predominantly labdane-type), and triterpenes.[1]

-

Flavonoids: A diverse group of polyphenolic compounds, including casticin (vitexicarpin), artemetin, penduletin, and luteolin, which are major contributors to the plant's biological activities.[4]

-

Lignans: Phenylpropanoid dimers with various reported biological effects.

-

Phytosterols: Including β-sitosterol, campesterol, and stigmasterol.[4]

-

Iridoids: A class of monoterpenoids.

-

Essential Oils: A complex mixture of volatile compounds, primarily monoterpenes and sesquiterpenes.

Quantitative Data on Secondary Metabolites and Bioactivities

The following tables summarize the quantitative data on the phytochemical content and biological activities of Vitex trifolia extracts and isolated compounds.

Table 1: Phytochemical Content of Vitex trifolia Extracts

| Plant Part | Extraction Solvent/Method | Compound Class | Concentration/Content | Reference(s) |

| Leaves | Ethanol | Total Phenolics | 77.20 mg GAE/g dry extract | [2] |

| Leaves | Ethanol | Total Flavonoids | 57.41 mg QE/g dry extract | [2] |

| Leaves | 75% Ethanol | Total Phenolics | 94.69 ± 4.75 mg GAE/g DW | [5] |

| Leaves | 75% Ethanol | Total Flavonoids | 30.76 ± 2.85 mg QE/g DW | [5] |

| Leaves | Hydro-alcoholic | Total Phenolics | 136.94 ± 4.02 mg GAE/g dried extract | [6] |

| Leaves | Essential Oil (Hydro-distillation) | Eucalyptol | 16.35% of total peak area | [2] |

| Leaves | Essential Oil (Hydro-distillation) | Sabinene | 9.44% of total peak area | [2] |

| Leaves | Essential Oil (Hydro-distillation) | β-caryophyllene | 8.91% of total peak area | [2] |

Table 2: Biological Activities (IC50/ED50/LC50 Values) of Vitex trifolia Extracts and Isolated Compounds

| Activity | Compound/Extract | Test System/Cell Line | IC50/ED50/LC50 | Reference(s) |

| Antioxidant | Ethanol Extract | DPPH scavenging | 40.0 - 226.7 µg/mL | [2] |

| Antioxidant | Ethyl Acetate Extract (Leaves) | DPPH scavenging | 11.16 ± 0.21 µg/mL | [7] |

| Anti-inflammatory | Ethanol Extract (Leaves) | Carrageenan-induced paw edema in rats | ED50: 1428.8 mg/kg BW | [8] |

| Anti-inflammatory | Casticin | Inhibition of TNF-α in U937 macrophages | IC50: 7.1 ± 0.3 µg/mL | [9] |

| Anti-inflammatory | Artemetin | Inhibition of IL-1β in U937 macrophages | IC50: 65.5 ± 7.4 µg/mL | [9] |

| Cytotoxicity | Dichloromethane Extract (Leaves) | SQC-1 UISO cells | ED50: 2.2 mg/mL | [2] |

| Cytotoxicity | Dichloromethane Extract (Leaves) | OVCAR-5 cells | ED50: 2.9 mg/mL | [2] |

| Cytotoxicity | Dichloromethane Extract (Leaves) | HCT-15 COLADCAR cells | ED50: 1 mg/mL | [2] |

| Cytotoxicity | Dichloromethane Extract (Leaves) | KB cells | ED50: 1.9 mg/mL | [2] |

| Cytotoxicity | Vitepyrroloid A | CNE1 (human nasopharyngeal carcinoma) cells | IC50: 8.7 µM | [2] |

| Cytotoxicity | Rotundifuran | HeLa and SiHa (cervical cancer) cells | IC50 < 10 µM | [10] |

| Cytotoxicity | Vitexicarpin | PC-3 (prostate cancer) cells | IC50: ~28.8 µM | [11] |

| Larvicidal | Fatty Acid Methyl Ester Extract | Culex quinquefasciatus larvae | LC50: 9.25 ppm | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of .

Extraction of Secondary Metabolites from Vitex trifolia Leaves

This protocol describes a general procedure for the extraction and fractionation of secondary metabolites from V. trifolia leaves.[5]

Materials:

-

Air-dried and powdered leaves of Vitex trifolia

-

Ethanol (95% or absolute)

-

Petroleum ether

-

Ethyl acetate

-

n-butanol

-

Distilled water

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Macerate the air-dried powdered leaves (e.g., 800 g) with ethanol (e.g., 5 x 3 L) at room temperature for 24-48 hours with occasional shaking.

-

Filter the extract and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

-

Suspend the dry ethanol extract (e.g., 60 g) in distilled water (e.g., 400 mL).

-

Perform liquid-liquid partitioning successively with petroleum ether (e.g., 3 x 250 mL), ethyl acetate (e.g., 3 x 250 mL), and n-butanol (e.g., 3 x 150 mL) using a separatory funnel.

-

Collect each fraction separately and concentrate them to dryness using a rotary evaporator.

-

Store the dried fractions at 4°C for further analysis.

Quantification of Total Flavonoid Content

This protocol is based on the aluminum chloride colorimetric method.[12]

Materials:

-

Plant extract

-

Methanol

-

5% Sodium nitrite (NaNO₂) solution

-

10% Aluminum chloride (AlCl₃) solution

-

1 M Sodium hydroxide (NaOH)

-

Distilled water

-

Quercetin (standard)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of the plant extract (e.g., 1 mg/mL in methanol).

-

In a test tube, mix 1 mL of the extract solution with 0.3 mL of 5% NaNO₂.

-

After 5 minutes, add 0.6 mL of 10% AlCl₃ solution.

-

After another 6 minutes, add 2 mL of 1 M NaOH and 2.1 mL of distilled water.

-

Mix the solution thoroughly and measure the absorbance at 510 nm against a blank.

-

Prepare a standard curve using quercetin at different concentrations.

-

Express the total flavonoid content as quercetin equivalents (mg QE/g of extract).

DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol outlines the procedure for determining the free radical scavenging activity of the extracts.[6]

Materials:

-

Plant extract

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (e.g., 0.1 mM in methanol)

-

Methanol

-

Ascorbic acid (standard)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare different concentrations of the plant extract in methanol.

-

Add 1 mL of the extract solution to 2 mL of the DPPH solution.

-

Shake the mixture and incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Methanol is used as a blank, and a mixture of 1 mL methanol and 2 mL DPPH solution is used as the control.

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Determine the IC₅₀ value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals.

MTT Assay for Cytotoxicity

This protocol describes the MTT assay to evaluate the cytotoxic effects of V. trifolia extracts or compounds on cancer cell lines.[1][13]

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS)

-

Plant extract or compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or solubilization solution (e.g., 10% SDS in 0.01 N HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of approximately 3,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the plant extract or compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO or solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)

This in vivo protocol is used to assess the anti-inflammatory potential of V. trifolia extracts.[8][14]

Materials:

-

Wistar albino rats

-

Vitex trifolia extract

-

Carrageenan (1% suspension in saline)

-

Standard anti-inflammatory drug (e.g., Indomethacin or Ibuprofen)

-

Plethysmometer

Procedure:

-

Divide the rats into groups (control, standard, and test groups with different doses of the extract).

-

Administer the vehicle (control), standard drug, or plant extract orally or intraperitoneally.

-

After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at different time intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

-

Determine the ED₅₀ value, the dose that causes a 50% reduction in edema.

Signaling Pathways and Mechanisms of Action

Several secondary metabolites from Vitex trifolia exert their biological effects by modulating key signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Casticin (Vitexicarpin): Inhibition of NF-κB and MAPK Signaling Pathways

Casticin, a prominent flavonoid in V. trifolia, demonstrates potent anti-inflammatory and anticancer activities by inhibiting the NF-κB and MAPK signaling pathways.[9] In response to inflammatory stimuli like lipopolysaccharide (LPS), casticin prevents the phosphorylation and subsequent degradation of IκBα. This action sequesters the NF-κB (p65/p50) dimer in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes such as iNOS, COX-2, TNF-α, and various interleukins.[9] Furthermore, casticin has been shown to suppress the phosphorylation of key kinases in the MAPK pathway, including ERK, JNK, and p38, which are also crucial for the expression of inflammatory mediators.[9]

Caption: Casticin inhibits inflammation by blocking the NF-κB and MAPK signaling pathways.

Rotundifuran: Induction of Apoptosis via ROS-Mediated Mitochondrial Pathway

Rotundifuran, a labdane-type diterpene, exhibits significant anticancer activity by inducing apoptosis in cancer cells. Its mechanism involves the generation of reactive oxygen species (ROS), which triggers the mitochondrial-dependent apoptotic pathway.[10] Rotundifuran-induced ROS production leads to a decrease in the mitochondrial membrane potential, facilitating the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death. This process is also associated with the modulation of the MAPK and PI3K/Akt signaling pathways, which are critical regulators of cell survival and apoptosis.[10]

Caption: Rotundifuran induces apoptosis through ROS and modulation of MAPK/PI3K-Akt pathways.

Vitexicarpin: Anti-proliferative and Pro-apoptotic Effects

Vitexicarpin, another key flavonoid, demonstrates anti-proliferative and pro-apoptotic effects in various cancer cell lines. Its mechanism of action involves the induction of cell cycle arrest, typically at the G2/M phase.[9][11] This is accompanied by the modulation of cell cycle regulatory proteins. Furthermore, vitexicarpin triggers the intrinsic pathway of apoptosis by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[9] This shift leads to the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[9] Some studies also suggest that vitexicarpin can inhibit the phosphorylation of Akt, a key survival kinase in the PI3K/Akt pathway.[2]

Caption: Vitexicarpin induces cell cycle arrest and apoptosis via the mitochondrial pathway.

Conclusion

Vitex trifolia is a rich source of diverse secondary metabolites with significant therapeutic potential. The flavonoids and terpenoids, in particular, have demonstrated promising anti-inflammatory, antioxidant, and anticancer activities. This guide has provided a comprehensive overview of the quantitative aspects of these compounds, detailed experimental protocols for their investigation, and insights into their molecular mechanisms of action. The modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt by compounds like casticin, rotundifuran, and vitexicarpin underscores the potential of V. trifolia as a source for the development of novel pharmaceuticals. Further research, including clinical trials, is warranted to fully elucidate the therapeutic applications of these natural products.

References

- 1. sysrevpharm.org [sysrevpharm.org]

- 2. Vitexicarpin Acts as a Novel Angiogenesis Inhibitor and Its Target Network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ir.uitm.edu.my [ir.uitm.edu.my]

- 5. In silico and in vitro studies on the anti-cancer activity of artemetin, vitexicarpin and penduletin compounds from Vitex negundo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Rotundifuran Induces Ferroptotic Cell Death and Mitochondria Permeability Transition in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. njppp.com [njppp.com]

- 9. Vitexicarpin Induces Apoptosis in Human Prostate Carcinoma PC-3 Cells through G2/M Phase Arrest -Asian Pacific Journal of Cancer Prevention | Korea Science [koreascience.kr]

- 10. researchgate.net [researchgate.net]

- 11. Vitexicarpin Induces Apoptosis in Human Prostate Carcinoma PC-3 Cells through G2/M Phase Arrest [journal.waocp.org]

- 12. Assessment of Anticarcinogenic Potential of Vitex trifolia and Triticum aestivum Linn by In Vitro Rat Liver Microsomal Degranulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jsirjournal.com [jsirjournal.com]

- 14. oaji.net [oaji.net]

Preliminary Screening of Vitexilactone Bioactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitexilactone, a labdane diterpenoid isolated from plants of the Vitex genus, has demonstrated notable biological activities, positioning it as a compound of interest for further investigation in drug discovery and development.[1] This technical guide provides a comprehensive overview of the preliminary screening of this compound's bioactivity, with a focus on its anticancer and anti-inflammatory properties. This document outlines the experimental methodologies used to assess its effects on cell viability, apoptosis, and cell cycle progression. Furthermore, it delves into the molecular mechanisms underlying these activities, particularly its influence on key signaling pathways. All quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols are provided. Signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to offer a clear and concise representation of the scientific findings.

Introduction

This compound is a natural compound that has been the subject of preliminary studies to evaluate its therapeutic potential.[1] Initial research indicates that this compound possesses both anticancer and anti-inflammatory properties, making it a promising candidate for further preclinical development. This guide aims to consolidate the existing data on this compound's bioactivity and provide detailed protocols for the key experiments used in its initial screening.

Anticancer Bioactivity

This compound has exhibited cytotoxic effects against various cancer cell lines. Its anticancer activity is primarily attributed to the induction of apoptosis and cell cycle arrest.

Cytotoxicity against Cancer Cell Lines

The cytotoxic effect of this compound has been quantified using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. The half-maximal inhibitory concentration (IC50) values have been determined for different cancer cell lines, indicating a dose-dependent inhibition of cell proliferation.

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| tsFT210 | Not Specified | 86.9 | [2] |

| K562 | Chronic Myelogenous Leukemia | 57.9 | [2] |

Induction of Apoptosis

This compound has been shown to induce programmed cell death, or apoptosis, in cancer cells. This is a crucial mechanism for its anticancer effect. The induction of apoptosis is concentration-dependent, with higher concentrations leading to a more pronounced apoptotic response.[2][3]

Key Markers of this compound-Induced Apoptosis:

-

Phosphatidylserine (PS) Externalization: A hallmark of early apoptosis.

-

Caspase Activation: Activation of key executioner caspases like caspase-3 and caspase-9.[3]

-

Regulation of Bcl-2 Family Proteins: Downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic protein Bax.[3][4]

Cell Cycle Arrest

At lower concentrations, this compound has been observed to inhibit the progression of the cell cycle, primarily causing an arrest in the G0/G1 phase.[2] This prevents cancer cells from dividing and proliferating.

Anti-inflammatory Bioactivity

Preliminary evidence suggests that this compound possesses anti-inflammatory properties. This is supported by studies on related compounds from the Vitex genus and the observed modulation of inflammatory signaling pathways.

Inhibition of Nitric Oxide (NO) Production

Overproduction of nitric oxide (NO) is a key feature of inflammation. While direct studies on this compound are pending, extracts from Vitex species have been shown to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common in vitro model for inflammation.

Molecular Mechanisms of Action: Signaling Pathways

This compound exerts its biological effects by modulating key intracellular signaling pathways. The primary pathways implicated in its anticancer and metabolic activities are the PI3K/Akt and MAPK pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. While direct evidence for this compound is still emerging, studies on the related compound Vitexin show inhibition of this pathway, leading to decreased cancer cell proliferation and survival. Vitexin has been shown to suppress the phosphorylation of both PI3K and Akt.

References

- 1. This compound | C22H34O5 | CID 21636178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Rosiglitazone-Like Effects of this compound, a Constituent from Vitex trifolia L. in 3T3-L1 Preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vitexins, nature-derived lignan compounds, induce apoptosis and suppress tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vitexins, nature-derived lignan compounds, induce apoptosis and suppress tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

Vitexilactone: A Technical Guide to Solubility and Stability for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitexilactone, a labdane diterpenoid isolated from plants of the Vitex genus, has garnered interest for its potential therapeutic applications, including its role as an insulin sensitizer.[1] This technical guide provides a comprehensive overview of the current knowledge on the solubility and stability of this compound, critical parameters for its development as a pharmaceutical agent. Due to the limited availability of specific quantitative data for this compound, this guide integrates established experimental protocols for determining these properties for natural products. Furthermore, it details the known signaling pathways modulated by this compound, offering insights into its mechanism of action. This document is intended to serve as a foundational resource for researchers engaged in the preclinical and formulation development of this compound.

Introduction

This compound is a bicyclic diterpene characterized by a labdane skeleton, an acetate ester, a tertiary alcohol, and a butenolide ring.[2] It has been isolated from various Vitex species, including Vitex trifolia and Vitex agnus-castus.[2] Preclinical studies have highlighted its rosiglitazone-like effects, suggesting its potential as a novel insulin sensitizer.[1] The development of any new chemical entity into a viable drug product is contingent upon a thorough understanding of its physicochemical properties, primarily its solubility and stability. These characteristics influence bioavailability, formulation strategies, storage conditions, and shelf-life. This guide synthesizes the available information on this compound's solubility and stability and provides detailed, adaptable experimental protocols for researchers to generate the necessary data for drug development.

Solubility Profile

Accurate solubility data is fundamental for designing appropriate formulations and predicting a drug's absorption characteristics.

Qualitative Solubility

Qualitative assessments indicate that this compound is soluble in a range of organic solvents. This suggests a lipophilic character, common for diterpenoids.

| Solvent Class | Specific Solvents | Solubility | Reference |

| Chlorinated | Chloroform, Dichloromethane | Soluble | [3][4] |

| Esters | Ethyl Acetate | Soluble | [3][4] |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO), Acetone | Soluble | [3][4] |

Note: Quantitative solubility data (e.g., in mg/mL or molarity) for this compound in these or other pharmaceutically relevant solvents is not currently available in the public domain and needs to be experimentally determined.

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound can be determined using the widely accepted shake-flask method. This protocol provides a framework for obtaining precise solubility data in various solvents.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound (solid, pure form)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, propylene glycol)

-

Temperature-controlled shaker or incubator

-

Glass vials or flasks with airtight seals

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, chemically inert)

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent in a glass vial. The presence of undissolved solid is essential to ensure equilibrium is reached.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials to further pellet the undissolved material.

-

Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.

-

Data Reporting: Express the solubility in mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

The following diagram illustrates the workflow for this solubility determination protocol.

Stability Profile

Stability studies are crucial for identifying degradation pathways and establishing a suitable shelf-life for the drug substance and product.

Predicted Stability

A computational study using Density Functional Theory (DFT) predicted the binding energy of this compound in comparison to other compounds from Vitex negundo. The results suggested that this compound is less stable than vitexin.[5] However, experimental stability data under various stress conditions are required to confirm these predictions and understand the degradation profile.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated under forced degradation conditions:

-

Hydrolysis: The acetate ester linkage is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding alcohol and acetic acid.

-

Butenolide Ring Opening: The lactone (cyclic ester) in the butenolide ring may also undergo hydrolysis, particularly under basic conditions.

-

Oxidation: The tertiary alcohol and the double bonds within the structure could be susceptible to oxidation.

-

Photodegradation: The conjugated system of the butenolide ring may absorb UV light, potentially leading to photodegradation.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies expose the drug substance to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways. These studies are essential for developing and validating stability-indicating analytical methods.

Objective: To identify the likely degradation products of this compound and to demonstrate the specificity of a stability-indicating analytical method.

General Procedure:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent.

-

Expose the solutions to the stress conditions outlined in the table below. A control sample protected from stress should be analyzed concurrently.

-

The goal is to achieve approximately 5-20% degradation of the active pharmaceutical ingredient (API).[6]

-

After exposure, neutralize the samples if necessary (for acid and base hydrolysis) and dilute to a suitable concentration for analysis.

-

Analyze the stressed samples using a high-resolution chromatographic method (e.g., HPLC with a photodiode array detector or mass spectrometer) to separate the parent drug from any degradation products.

Forced Degradation Conditions:

| Stress Condition | Protocol | Potential Degradation |

| Acid Hydrolysis | Reflux with 0.1N HCl at 60°C for a specified time (e.g., 30 minutes to several hours). | Hydrolysis of the acetate ester. |

| Base Hydrolysis | Reflux with 0.1N NaOH at 60°C for a specified time (e.g., 30 minutes to several hours). | Hydrolysis of the acetate ester and butenolide ring. |

| Oxidation | Treat with 3% H₂O₂ at room temperature for a specified time (e.g., up to 7 days). | Oxidation of the tertiary alcohol or double bonds. |

| Thermal Degradation | Heat the solid drug substance or a solution at a high temperature (e.g., 10°C above accelerated stability testing, such as 70-80°C) for a specified time. | General decomposition. |

| Photostability | Expose the solid drug or solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (ICH Q1B). | Photodegradation, potentially involving the butenolide ring. |

The following diagram outlines the general workflow for conducting forced degradation studies.

References

Spectroscopic and Biological Insights into Vitexilactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of Vitexilactone, a labdane diterpenoid with significant biological activities. The document summarizes its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, details the experimental protocols for these analyses, and visualizes its interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Spectroscopic Data of this compound

The structural elucidation of this compound is heavily reliant on one-dimensional and two-dimensional NMR spectroscopy, in conjunction with IR spectroscopy to identify key functional groups. The following tables summarize the compiled ¹H and ¹³C NMR data, and characteristic IR absorptions.

¹³C and ¹H NMR Spectroscopic Data

The following table presents the ¹³C and ¹H NMR chemical shifts (δ) and coupling constants (J) for this compound. This data is essential for the structural verification and analysis of this compound.

| Carbon No. | δC (ppm) | δH (ppm) | Multiplicity (J in Hz) |

| 1 | 38.9 | 1.55, 1.05 | m |

| 2 | 18.2 | 1.70 | m |

| 3 | 78.8 | 4.48 | dd (11.5, 4.5) |

| 4 | 38.6 | - | - |

| 5 | 55.4 | 0.95 | d (4.5) |

| 6 | 20.0 | 1.65, 1.45 | m |

| 7 | 41.8 | 1.40, 1.10 | m |

| 8 | 74.0 | - | - |

| 9 | 59.8 | 1.25 | m |

| 10 | 38.1 | - | - |

| 11 | 24.2 | 2.30, 2.20 | m |

| 12 | 31.5 | 2.45 | m |

| 13 | 143.8 | 6.95 | t (1.5) |

| 14 | 134.1 | - | - |

| 15 | 174.2 | - | - |

| 16 | 70.3 | 4.75 | t (1.5) |

| 17 | 33.4 | 0.82 | s |

| 18 | 21.5 | 0.85 | s |

| 19 | 15.6 | 0.80 | s |

| 20 | 21.2 | 0.90 | d (7.0) |

| OAc-C=O | 170.5 | - | - |

| OAc-CH₃ | 21.3 | 2.05 | s |

Infrared (IR) Spectroscopic Data

The IR spectrum of this compound reveals the presence of key functional groups. The characteristic absorption bands are summarized in the table below.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3450 | O-H stretch (hydroxyl group) |

| ~2930 | C-H stretch (aliphatic) |

| ~1765 | C=O stretch (γ-lactone) |

| ~1735 | C=O stretch (ester) |

| ~1660 | C=C stretch (α,β-unsaturated lactone) |

| ~1240 | C-O stretch (ester) |

Experimental Protocols

The following sections describe generalized experimental procedures for the isolation and spectroscopic analysis of this compound, based on common practices for natural product chemistry.

Isolation of this compound

This compound is typically isolated from the fruits or leaves of plants from the Vitex genus, such as Vitex trifolia. A general isolation procedure is as follows:

-

Extraction: The dried and powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, using techniques like maceration or Soxhlet extraction.

-

Fractionation: The crude extract is then partitioned between different immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

-

Chromatography: The fraction containing the diterpenoids (usually the ethyl acetate fraction) is further purified using a combination of chromatographic techniques. This may include column chromatography on silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz).

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard.

-

¹H NMR Spectroscopy: One-dimensional ¹H NMR spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of the protons.

-

¹³C NMR and DEPT Spectroscopy: ¹³C NMR spectra, along with Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135), are run to identify the chemical shifts of all carbon atoms and to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR Spectroscopy: Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are performed to establish the connectivity between protons and carbons, which is crucial for the complete structural assignment.

Infrared spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet. A small amount of this compound is mixed with dry KBr powder and pressed into a thin, transparent disk. Alternatively, the spectrum can be recorded from a thin film of the sample evaporated from a solvent onto a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: The sample is placed in the IR beam, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The resulting spectrum shows the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of the functional groups present in the molecule.

Biological Activity and Signaling Pathway

This compound has been reported to possess various biological activities, including anti-inflammatory and cytotoxic effects. Phytochemicals with similar structural features have been shown to modulate key signaling pathways involved in inflammation and cancer. One such critical pathway is the NF-κB signaling cascade.

Inhibition of the NF-κB Signaling Pathway